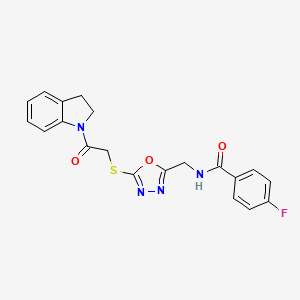
4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorobenzamide moiety and an oxadiazole ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C27H24FN5O3S. The presence of the indole derivative is particularly noteworthy due to its association with various pharmacological effects. The compound's structure is illustrated below:
| Component | Description |
|---|---|
| Fluorine Atom | Contributes to lipophilicity and biological activity. |
| Indole Moiety | Known for anticancer and anti-inflammatory properties. |
| Oxadiazole Ring | Associated with antibacterial and antifungal activities. |
Anticancer Properties
Research indicates that compounds containing oxadiazole and indole structures often exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines effectively. The mechanism may involve the disruption of critical cellular processes or the induction of apoptosis in cancer cells.
Antibacterial Activity
Related compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated antibacterial activity, potentially by inhibiting essential bacterial enzymes or disrupting cell membranes. Although specific data on this compound is limited, its structural similarities suggest a potential for similar activities.
While detailed studies on the specific mechanism of action for this compound are scarce, it is hypothesized that the presence of functional groups such as the oxadiazole ring may interact with biological targets involved in cell signaling pathways. This could influence metabolic processes and potentially modulate circadian rhythms through interactions with nuclear receptors.
Study on Indole Derivatives
A study highlighted the pharmacological effects of various indole derivatives, noting their ability to inhibit tumor growth in preclinical models. Compounds similar to this compound were found to induce apoptosis in cancer cell lines at micromolar concentrations.
Oxadiazole Derivatives
Research into oxadiazole derivatives has shown promising results in antibacterial assays. For example, a series of compounds were tested against resistant bacterial strains, demonstrating effective growth inhibition at low concentrations . This underscores the potential utility of this compound in treating infections caused by resistant pathogens.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-15-7-5-14(6-8-15)19(27)22-11-17-23-24-20(28-17)29-12-18(26)25-10-9-13-3-1-2-4-16(13)25/h1-8H,9-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBFIQRAKXREHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














